molecular formula C11H7BrN2O B1379896 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile CAS No. 1158735-29-5

2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile

Cat. No.: B1379896
CAS No.: 1158735-29-5
M. Wt: 263.09 g/mol
InChI Key: YQCWKGGFOAOGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile consists of a bromomethyl group attached to the 5-position of an isoxazole ring, which is further connected to a benzonitrile group at the 3-position .

Scientific Research Applications

Regioselective Synthesis and Stereochemistry The compound 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile and its derivatives have been utilized in various regioselective synthesis processes. One notable application is in the stereospecific scale-up synthesis of S1P1 receptor agonists, where an enzymatic reduction of α-bromoketone is used to prepare key precursors like (S)-4-(oxiran-2-yl)benzonitrile, demonstrating the compound's role in creating biologically significant molecules (Hou et al., 2017). Similarly, research on β-azolyl enamines has revealed that this compound and its structural relatives participate in reactions yielding azolylisoxazoles, emphasizing its involvement in regio- and stereoselective synthetic pathways (Efimov et al., 2016).

Cycloaddition Reactions and Phosphonate Derivatives The compound demonstrates versatility in cycloaddition reactions, offering pathways to synthesize various heterocyclic structures. For instance, its involvement in the [5 + 1] and [5 + 2] cycloaddition reactions with ynamides under gold catalysis leads to the formation of complex molecules like 2H-benzo[e][1,3]oxazines, showcasing its utility in constructing intricate molecular frameworks (Xu et al., 2018). Moreover, its application in the synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates, crucial in the preparation of NMDA receptor antagonists, further underlines its importance in medicinal chemistry (Conti et al., 2009).

Radioligand Development and Imaging this compound derivatives have also been pivotal in developing novel radioligands for imaging brain metabotropic glutamate receptors, underscoring their significance in neuroscientific research and drug development. For instance, the synthesis and evaluation of novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for PET imaging highlight the compound's potential in brain imaging and its contribution to understanding neurological functions and disorders (Shimoda et al., 2016).

Properties

IUPAC Name

2-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-6-9-5-11(14-15-9)10-4-2-1-3-8(10)7-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCWKGGFOAOGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241631
Record name Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158735-29-5
Record name Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158735-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile
Reactant of Route 4
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.